molecular formula C20H34O4 B108084 1,12-Dodecanediol dimethacrylate CAS No. 72829-09-5

1,12-Dodecanediol dimethacrylate

Cat. No.: B108084
CAS No.: 72829-09-5
M. Wt: 338.5 g/mol
InChI Key: HYQASEVIBPSPMK-UHFFFAOYSA-N
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Description

1,12-Dodecanediol dimethacrylate is a chemical compound with the molecular formula C20H34O4. It is a yellow to yellowish transparent liquid known for its low viscosity and low surface tension, making it compatible with many organic solvents and resins. This compound can rapidly polymerize, and the resulting polymers exhibit excellent optical and mechanical properties .

Mechanism of Action

Target of Action

1,12-Dodecanediol dimethacrylate is a commonly used monomer that is widely used in photosensitive resins, medical materials, coatings, and composite materials . It is compatible with many organic solvents and resins .

Mode of Action

The compound can quickly polymerize, and the polymer has excellent optical and mechanical properties . The polymerization process involves the interaction of the compound with its targets, leading to changes in their structure and function.

Pharmacokinetics

It is known that the compound has low viscosity and low surface tension , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The result of the action of this compound is the formation of polymers with excellent optical and mechanical properties . These polymers can be used in various applications, including photosensitive resins, medical materials, coatings, and composite materials .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound can quickly polymerize under certain conditions . Additionally, it is compatible with many organic solvents and resins , suggesting that the compound’s action, efficacy, and stability can be influenced by the presence of these substances in the environment.

Preparation Methods

1,12-Dodecanediol dimethacrylate is typically synthesized through an esterification reaction. The process involves reacting 1,12-dodecanediol with methacrylic acid in the presence of an esterification catalyst under appropriate reaction conditions . The reaction is as follows:

1,12-Dodecanediol+Methacrylic acid1,12-Dodecanediol dimethacrylate+Water\text{1,12-Dodecanediol} + \text{Methacrylic acid} \rightarrow \text{this compound} + \text{Water} 1,12-Dodecanediol+Methacrylic acid→1,12-Dodecanediol dimethacrylate+Water

In industrial production, this reaction is often carried out in a solvent to facilitate the removal of water and drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Comparison with Similar Compounds

1,12-Dodecanediol dimethacrylate can be compared with other similar compounds such as:

This compound is unique due to its balance of chain length, which provides an optimal combination of flexibility and mechanical strength in the resulting polymers .

Properties

IUPAC Name

12-(2-methylprop-2-enoyloxy)dodecyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-17(2)19(21)23-15-13-11-9-7-5-6-8-10-12-14-16-24-20(22)18(3)4/h1,3,5-16H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQASEVIBPSPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

121150-60-5
Record name 2-Propenoic acid, 2-methyl-, 1,1′-(1,12-dodecanediyl) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121150-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501015491
Record name 1,12-Dodecanediyl bismethacrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

72829-09-5
Record name 1,12-Dodecanediol dimethacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72829-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072829095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,12-Dodecanediyl bismethacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,12-dodecanediyl bismethacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key material properties of 1,12-Dodecanediol Dimethacrylate that make it suitable for creating 2D assemblies?

A1: this compound is a photopolymerizable material []. This means it can rapidly transition from a liquid to a solid state upon exposure to UV light. This rapid cross-linking, occurring in as little as 1 second [], enables the "freezing" of particle assemblies at the oil/water interface, making it ideal for studying self-assembly processes.

Q2: How does the hydrophobicity of this compound influence its use in dental sealants?

A2: The hydrophobic nature of this compound is highly beneficial in dental sealant applications []. When added to experimental sealants, it helps reduce water sorption and solubility, leading to improved longevity and performance [].

Q3: What types of nanoparticles have been successfully incorporated into 2D assemblies using this compound?

A3: Research has shown that a variety of nanoparticles can be integrated into these assemblies. This includes nonpolar particles like poly(methyl methacrylate) and polystyrene latex spheres, as well as particles with different properties such as polarizable gold nanocrystals, dipolar cadmium telluride quantum dots, and magnetic magnetite nanoparticles []. This versatility highlights the potential of this platform for diverse applications.

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